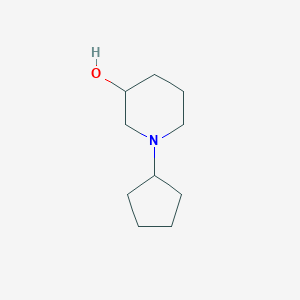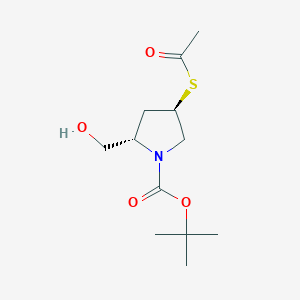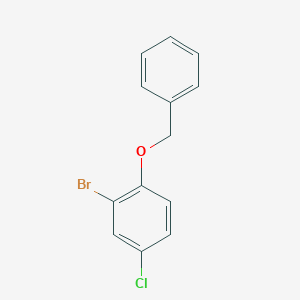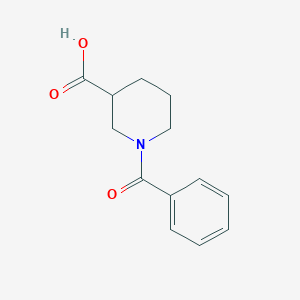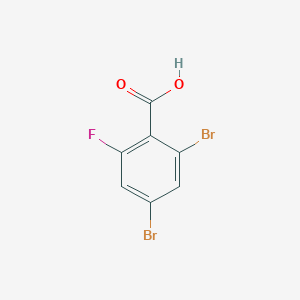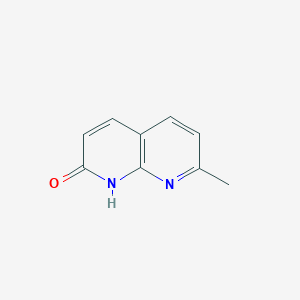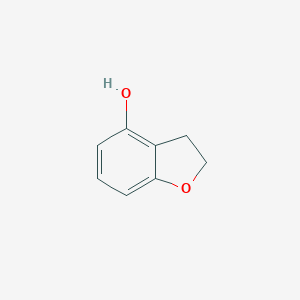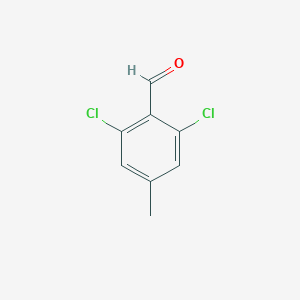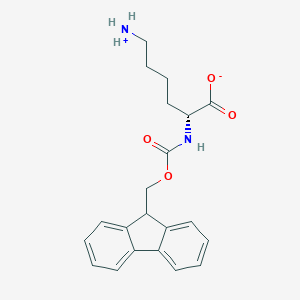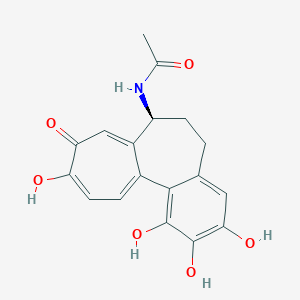
1,2,3-Demethylcolchiceine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Demethylcolchiceine is a natural alkaloid compound that is obtained from the autumn crocus plant. It belongs to the family of colchicine alkaloids and has been known for its medicinal properties for centuries. The compound has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1,2,3-Demethylcolchiceine is not fully understood. However, it is believed to work by inhibiting the polymerization of microtubules, which are important components of the cytoskeleton. This leads to the disruption of various cellular processes, including cell division, motility, and signaling.
生化学的および生理学的効果
1,2,3-Demethylcolchiceine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. The compound has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
実験室実験の利点と制限
1,2,3-Demethylcolchiceine has several advantages for lab experiments. It is a natural compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established mechanism of action. However, the compound also has some limitations. It is highly toxic and can cause severe side effects. It also has low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1,2,3-Demethylcolchiceine. One area of research is the development of new treatments for cancer and other diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential in clinical settings. Another area of research is the study of the compound's neuroprotective effects. The compound has shown potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to understand the mechanism of action of 1,2,3-Demethylcolchiceine and its potential applications in various fields of scientific research.
Conclusion:
1,2,3-Demethylcolchiceine is a natural alkaloid compound that has been extensively studied for its potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and anti-microbial properties and has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments. While the compound has several advantages for lab experiments, it also has some limitations. Further research is needed to determine the full potential of 1,2,3-Demethylcolchiceine in various fields of scientific research.
合成法
The synthesis of 1,2,3-Demethylcolchiceine involves the extraction of the compound from the autumn crocus plant. The plant is harvested, dried, and ground to a fine powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is purified using chromatography techniques to obtain pure 1,2,3-Demethylcolchiceine.
科学的研究の応用
1,2,3-Demethylcolchiceine has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in various research studies to understand the mechanism of action of various diseases and to develop new treatments.
特性
CAS番号 |
134568-30-2 |
|---|---|
製品名 |
1,2,3-Demethylcolchiceine |
分子式 |
C18H17NO6 |
分子量 |
343.3 g/mol |
IUPAC名 |
N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H17NO6/c1-8(20)19-12-4-2-9-6-15(23)17(24)18(25)16(9)10-3-5-13(21)14(22)7-11(10)12/h3,5-7,12,23-25H,2,4H2,1H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
InChIキー |
AQAJIZGCFLTZFB-LBPRGKRZSA-N |
異性体SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
正規SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
その他のCAS番号 |
134568-30-2 |
同義語 |
AcetaMide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetrahydroxy-9-oxobenzo[a]heptalen-7-yl)-, (S)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
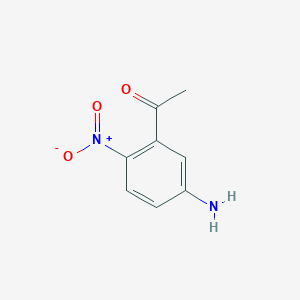
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
